2,3,4-Trimethylpentan-2-ol
Overview
Description
2,3,4-Trimethylpentan-2-ol is an organic compound with the molecular formula C8H18O It is a branched alcohol, characterized by the presence of three methyl groups attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylpentan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,3,4-trimethylpentene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of water to the alkene, resulting in the formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 2,3,4-trimethylpentanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the corresponding alcohol, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,4-trimethylpentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,3,4-trimethylpentane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,3,4-Trimethylpentanone.
Reduction: 2,3,4-Trimethylpentane.
Substitution: 2,3,4-Trimethylpentyl chloride or bromide.
Scientific Research Applications
2,3,4-Trimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,3,4-Trimethylpentan-2-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylpentan-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2,4,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups and the hydroxyl group.
2,2,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the hydroxyl group, which imparts distinct chemical and physical properties.
Biological Activity
2,3,4-Trimethylpentan-2-ol, also known as 2-Pentanol, 2,3,4-trimethyl-, is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.
- CAS Number : 66576-26-9
- Molecular Formula :
- Molecular Weight : 130.23 g/mol
- Density : 0.819 g/cm³
- Boiling Point : 150.4 °C at 760 mmHg
- Flash Point : 50 °C
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It is believed to modulate signaling pathways involved in neuronal survival and apoptosis.
- Potential Anticancer Activity : Some investigations have pointed towards the compound's ability to inhibit cancer cell proliferation through mechanisms that may involve the modulation of specific oncogenic pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular receptors and enzymes plays a crucial role in mediating its bioactivity.
Antimicrobial Activity
A study conducted on various alcohols demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Neuroprotection
In vitro studies on neuronal cell lines have shown that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. The compound appeared to upregulate antioxidant defenses and downregulate pro-apoptotic factors.
Anticancer Activity
Research focusing on breast cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 value was found to be approximately 50 µM after 48 hours of treatment.
Safety and Toxicology
Safety assessments indicate that while the compound shows promise for various applications, it also poses certain risks. The GHS classification indicates it may cause skin irritation and respiratory issues if inhaled or ingested in large quantities.
Hazard Statement | Description |
---|---|
H227 | Combustible liquid |
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Properties
IUPAC Name |
2,3,4-trimethylpentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)7(3)8(4,5)9/h6-7,9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPXXARYDFWPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985173 | |
Record name | 2,3,4-Trimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66576-26-9 | |
Record name | 2-Pentanol, 2,3,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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